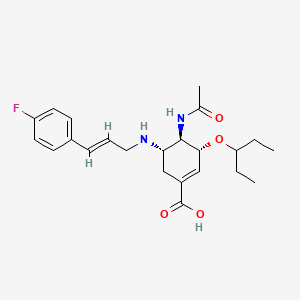
Influenza virus-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza virus-IN-4 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. The compound is designed to inhibit specific viral functions, thereby preventing the virus from replicating and spreading within the host organism.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Influenza virus-IN-4 typically involves a series of organic reactions. One common method includes the use of a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the viral RNA, followed by sequencing and chemical modification . The reaction conditions often require precise temperature control and the use of specific reagents to ensure the integrity of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems. These systems are designed to handle the complex reaction sequences and ensure high yield and purity of the final product. The process often includes steps such as nucleic acid extraction, amplification, and chemical modification, all conducted under stringent quality control measures .
化学反应分析
Types of Reactions: Influenza virus-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antiviral properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product stability .
Major Products Formed: The major products formed from these reactions are typically modified versions of this compound, which exhibit enhanced binding affinity to viral proteins, thereby increasing their antiviral efficacy .
科学研究应用
Chemistry: In chemistry, Influenza virus-IN-4 is used as a model compound to study the mechanisms of antiviral agents. Researchers use it to understand how chemical modifications can enhance antiviral activity and to develop new synthetic routes for similar compounds .
Biology: In biological research, this compound is used to study the life cycle of influenza viruses. It helps in understanding how the virus interacts with host cells and how it can be inhibited at various stages of its life cycle .
Medicine: Medically, this compound is being investigated as a potential therapeutic agent for treating influenza infections. Clinical trials are ongoing to evaluate its efficacy and safety in humans .
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties make it a valuable candidate for formulating medications that can effectively combat influenza viruses .
作用机制
Influenza virus-IN-4 exerts its effects by targeting specific viral proteins involved in the replication and assembly of the virus. It binds to these proteins, inhibiting their function and preventing the virus from replicating. The compound primarily targets the viral RNA polymerase, a key enzyme required for viral replication . By inhibiting this enzyme, this compound effectively halts the production of new viral particles, thereby reducing the viral load in the host organism .
相似化合物的比较
Similar Compounds: Similar compounds to Influenza virus-IN-4 include neuraminidase inhibitors like oseltamivir and zanamivir, as well as endonuclease inhibitors . These compounds also target specific viral functions to inhibit the replication and spread of the virus.
Uniqueness: What sets this compound apart from these compounds is its unique mechanism of action. While neuraminidase inhibitors prevent the release of new viral particles from infected cells, this compound targets the viral RNA polymerase, inhibiting the replication process at an earlier stage . This makes it a potentially more effective antiviral agent, as it can reduce the viral load more rapidly and prevent the spread of the virus more efficiently .
属性
分子式 |
C23H31FN2O4 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
(3R,4R,5S)-4-acetamido-5-[[(E)-3-(4-fluorophenyl)prop-2-enyl]amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C23H31FN2O4/c1-4-19(5-2)30-21-14-17(23(28)29)13-20(22(21)26-15(3)27)25-12-6-7-16-8-10-18(24)11-9-16/h6-11,14,19-22,25H,4-5,12-13H2,1-3H3,(H,26,27)(H,28,29)/b7-6+/t20-,21+,22+/m0/s1 |
InChI 键 |
PPTCIZMCVZJIRY-YEKHMCODSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC/C=C/C2=CC=C(C=C2)F)C(=O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC=CC2=CC=C(C=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


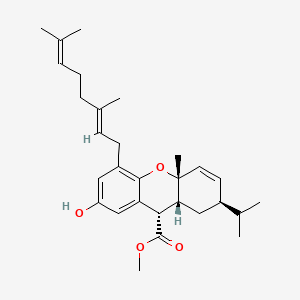


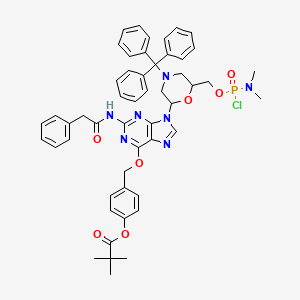
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
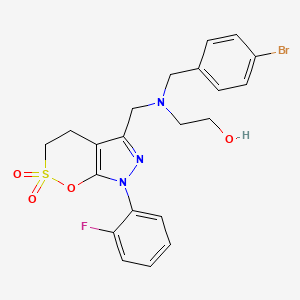

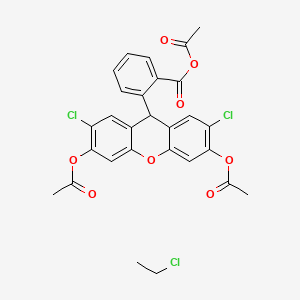
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398047.png)
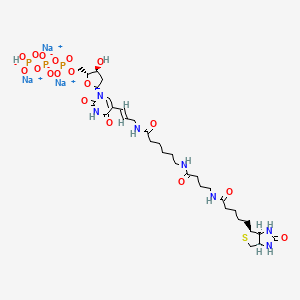
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(3-methylbutoxy)-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12398052.png)

